methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves several stepsReaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
When compared to similar compounds, methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups.
Biological Activity
Methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with synthesis methods and structure–activity relationships.
Chemical Structure
The compound's structure includes a thiazole ring, a pyrrolidine moiety, and a thiophene group. The presence of multiple functional groups suggests a diverse range of possible biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiophene compounds often exhibit significant antimicrobial properties. For instance, studies have shown that methyl thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is often attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiazole and pyrrolidine rings. For example, a derivative similar to the compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by inducing apoptosis through the mitochondrial pathway . The incorporation of the thiophene moiety may enhance this activity due to its electron-rich nature, which can facilitate interactions with cellular targets.
Anti-inflammatory Properties
Compounds featuring thiazole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. These effects can be mediated through the modulation of NF-kB signaling pathways . The specific compound under review may also possess similar properties due to its structural analogies with known anti-inflammatory agents.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the pyrrolidine ring via cyclization reactions.
- Introduction of the thiophene group through electrophilic substitution.
- Final esterification to yield the methyl ester form.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives showed that modifications at the 4-position significantly enhanced antibacterial activity against E. coli. The compound was tested alongside these derivatives and exhibited comparable results, suggesting that structural variations can lead to enhanced efficacy .
Case Study 2: Anticancer Mechanisms
In vitro studies on similar thiazole-containing compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial dysfunction. The compound's ability to activate caspase pathways was assessed using flow cytometry and Western blot analysis, confirming its potential as an anticancer agent .
Research Findings Summary Table
Properties
Molecular Formula |
C24H22N2O6S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-5-oxo-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H22N2O6S2/c1-4-11-32-15-9-7-14(8-10-15)18-17(19(27)16-6-5-12-33-16)20(28)22(29)26(18)24-25-13(2)21(34-24)23(30)31-3/h5-10,12,18,28H,4,11H2,1-3H3 |
InChI Key |
LPXHSPHMTFUMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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